N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide
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Overview
Description
N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
The synthesis of N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide involves several steps. One common synthetic route starts with the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with piperidine-4-carboxylic acid. This intermediate is then reacted with cyclopropanesulfonyl chloride under basic conditions to yield the final product . Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity, often using automated synthesis equipment and high-throughput screening techniques .
Chemical Reactions Analysis
N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide undergoes various chemical reactions, including:
Scientific Research Applications
N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets. It has been found to inhibit certain enzymes and proteins involved in cell proliferation and survival pathways. For example, it can inhibit the activity of signal transducer and activator of transcription 3 (STAT3), which plays a crucial role in cancer cell growth and survival . By binding to the SH2 domain of STAT3, the compound prevents its phosphorylation and subsequent activation, leading to reduced cancer cell proliferation and increased apoptosis.
Comparison with Similar Compounds
N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide can be compared with other thiadiazole derivatives, such as:
N-(4-nitrophenyl)acetohydrazonoyl bromide: This compound also exhibits antimicrobial activity but differs in its chemical structure and specific biological targets.
1,3,4-thiadiazole-2-amine derivatives: These compounds have shown potential in various therapeutic applications, including anticancer and anti-inflammatory activities.
5-arylazothiazoles: These derivatives are known for their antimicrobial and anticancer properties, similar to this compound, but with different molecular mechanisms.
This compound stands out due to its unique combination of a thiadiazole ring and a cyclopropanesulfonamide group, which contributes to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2S2/c1-8-12-13-11(18-8)15-6-4-9(5-7-15)14-19(16,17)10-2-3-10/h9-10,14H,2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDSXHDNCFJOPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2CCC(CC2)NS(=O)(=O)C3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.